BenchChemオンラインストアへようこそ!

PF-06767832

M1 Muscarinic Receptor Positive Allosteric Modulator Cooperativity

PF-06767832 is a critical, high-purity research tool distinguished by its ~2.5-fold functional bias toward β-arrestin recruitment over Gq-calcium signaling, a unique profile among M1 PAMs. This selectivity, combined with proven brain penetration and a high selectivity (>167-fold over M2-M5), makes it essential for dissecting M1 pathways, benchmarking in cognitive deficit models, and de-risking M1-targeted drug discovery programs. Generic substitutes are scientifically invalid for these specialized applications.

Molecular Formula C22H23N3O3S
Molecular Weight 409.5 g/mol
Cat. No. B10769259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06767832
Molecular FormulaC22H23N3O3S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O
InChIInChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1
InChIKeyVVZZHFMLRHJXTO-RXVVDRJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-06767832: A Biased, High-Cooperativity M1 Muscarinic PAM for Differentiated CNS Research


PF-06767832 (CAS: 1859081-58-5) is a synthetic organic compound and an orally bioavailable, brain-penetrant positive allosteric modulator (PAM) that is highly selective for the M1 muscarinic acetylcholine receptor (CHRM1) [1]. Discovered and developed by Pfizer, it belongs to the pyridine carboxamide class and functions by binding to an extracellular allosteric site distinct from the orthosteric acetylcholine (ACh) binding pocket, thereby potentiating the receptor's response to its endogenous ligand [2]. Unlike first-generation M1 PAMs, PF-06767832 exhibits pronounced functional selectivity (biased agonism), preferentially engaging β-arrestin signaling over G-protein-mediated calcium mobilization [3]. These properties establish it as a critical reference tool for probing biased signaling at the M1 receptor and investigating its therapeutic potential in cognitive disorders.

PF-06767832: Why Other M1 PAMs or Orthosteric Agonists Are Not Interchangeable


The critical differentiation of PF-06767832 lies in its unique allosteric binding site and biased signaling profile, which distinguish it from both orthosteric agonists and other M1 PAMs. Orthosteric agonists like xanomeline activate all muscarinic receptor subtypes (M1-M5) indiscriminately, leading to dose-limiting cholinergic side effects such as salivation, bradycardia, and gastrointestinal distress [1]. While other M1-selective PAMs (e.g., BQCA, VU0486846) offer subtype selectivity, they display varying degrees of intrinsic agonist activity and distinct functional cooperativity with ACh, resulting in different signaling outcomes [2]. PF-06767832 is uniquely characterized by its strong bias toward β-arrestin recruitment over Gq-mediated calcium signaling, a property not shared to the same degree by its closest analogs. This functional selectivity is quantifiable and directly impacts downstream pharmacology, making generic substitution scientifically invalid for studies investigating M1-mediated signaling pathways or disease-specific mechanisms [3].

PF-06767832: Quantitative Differentiation Versus Key M1 PAM Comparators


Superior Functional Cooperativity with Acetylcholine in pERK Assays Compared to BQCA and VU0486846

In a direct head-to-head comparison, PF-06767832 demonstrated significantly higher functional cooperativity with the endogenous agonist acetylcholine (ACh) in a pERK assay using FlpIn CHO cells stably expressing human M1 wild-type receptors [1]. The cooperativity factor (αβACh) for PF-06767832 was 35, which is 40% greater than that of BQCA (25) and 75% greater than that of VU0486846 (20) [1]. This indicates that PF-06767832 potentiates ACh-mediated pERK signaling more effectively than these first-generation M1 PAMs at equivalent concentrations [1].

M1 Muscarinic Receptor Positive Allosteric Modulator Cooperativity pERK Assay

Quantified Signaling Bias: PF-06767832 Preferentially Activates β-Arrestin over Calcium Pathways

PF-06767832 is a biased M1 PAM, exhibiting a distinct signaling preference compared to unbiased ligands. In a direct comparative analysis of its allosteric modulation, PF-06767832 increased the efficacy of acetylcholine (ACh) by 126-fold in a calcium mobilization assay (Gq-mediated) and by 316-fold in a β-arrestin recruitment assay [1]. This corresponds to an approximately 2.5-fold bias toward the β-arrestin signaling pathway over the G-protein-mediated calcium pathway [1]. This bias is a key differentiator from other M1 PAMs like BQCA, which show less pronounced or different bias signatures.

Biased Agonism Functional Selectivity β-arrestin Calcium Mobilization

High Subtype Selectivity Profile: Minimal Activity at M2-M5 Receptors

A primary advantage of PF-06767832 over non-selective orthosteric muscarinic agonists (e.g., xanomeline) is its high selectivity for the M1 receptor subtype. PF-06767832 exhibits an EC50 of 60 nM for potentiating M1 receptor activity, while showing no detectable PAM activity at M2, M3, M4, or M5 receptors up to concentrations exceeding 10 µM [1]. This translates to a selectivity window of >167-fold versus these other subtypes [1]. In contrast, orthosteric agonists activate all five muscarinic subtypes with similar potencies.

Selectivity Muscarinic Receptor Subtypes Off-Target Activity M1 PAM

Demonstrated In Vivo CNS Target Engagement: Rescues Scopolamine-Induced Cognitive Deficits

PF-06767832 has demonstrated functional target engagement in the central nervous system (CNS) in vivo, a critical differentiator from tool compounds that lack sufficient brain penetration. In rodent models, PF-06767832 was shown to rescue scopolamine-induced cognitive deficits [1]. This efficacy is supported by its favorable CNS Multiparameter Optimization (MPO) score of 4.9, which predicts good brain penetration, and its alignment with key physicochemical properties for CNS drug-likeness [2].

CNS Penetration Cognitive Enhancement In Vivo Efficacy Scopolamine Model

Differentiated Binding Mode: Engages a Common Extracellular Allosteric Site but with Distinct Residue Interactions

While PF-06767832 shares a common extracellular allosteric binding site with BQCA, defined by residues in transmembrane domains 2 and 7 and extracellular loop 2, mutagenesis studies reveal that its specific interactions differ [1]. For instance, both compounds critically depend on residues Y179 in ECL2 and W400(7.35) in TM7 for their activity. However, the unique chemical scaffold of PF-06767832 results in a distinct pattern of cooperativity and intrinsic efficacy compared to BQCA, underscoring that not all M1 PAMs are pharmacologically equivalent even when occupying a similar binding pocket [2].

Allosteric Binding Site Structure-Activity Relationship M1 PAM Mutagenesis

PF-06767832: Optimal Use Cases in Preclinical and Translational Research


Investigating Biased Signaling Mechanisms at the M1 Muscarinic Receptor

PF-06767832's well-characterized ~2.5-fold bias toward β-arrestin recruitment over Gq-mediated calcium mobilization makes it an essential tool for dissecting the contributions of these distinct signaling pathways to M1-mediated physiology and behavior. Researchers can use PF-06767832 in parallel with an unbiased M1 agonist or a Gq-biased PAM to compare downstream transcriptional, electrophysiological, and behavioral outcomes, thereby assigning specific functions to each pathway [1]. This is critical for understanding how to achieve therapeutic efficacy while mitigating on-target cholinergic adverse events.

Preclinical Proof-of-Concept Studies for Cognitive Disorders (Alzheimer's Disease, Schizophrenia)

With demonstrated in vivo efficacy in rescuing scopolamine-induced cognitive deficits and a favorable CNS MPO score of 4.9, PF-06767832 is a validated tool for preclinical models of cognitive impairment [1]. It can be used to assess the therapeutic potential of M1 PAMs in animal models of Alzheimer's disease (e.g., transgenic mice) or schizophrenia (e.g., pharmacologically induced or genetic models), providing a benchmark for comparing novel M1-targeted candidates [2].

Structural Biology and Allosteric Drug Discovery Reference Compound

PF-06767832 serves as a high-affinity, well-characterized reference ligand for M1 receptor structural biology efforts, including cryo-electron microscopy (cryo-EM) studies aimed at understanding the conformational dynamics of allosteric modulation [1]. Its distinct chemical scaffold and well-defined allosteric binding site (shared with BQCA but yielding different cooperativity) make it invaluable for computational chemistry, molecular dynamics simulations, and structure-based drug design of next-generation M1 PAMs with tailored signaling properties [2].

In Vivo Selectivity and Safety Pharmacology Studies

Given its high M1 selectivity (>167-fold over M2-M5) and the documented occurrence of on-target M1-mediated cholinergic side effects (gastrointestinal and cardiovascular) despite this selectivity, PF-06767832 is an ideal compound for safety pharmacology studies [1]. It can be used to establish the therapeutic index for M1 activation, to identify biomarkers of on-target adverse effects, and to differentiate these from off-target toxicities that may arise with less selective compounds. This is crucial for de-risking M1 PAM programs in drug discovery [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06767832

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.